

Technical Whitepaper: Vinyl Disulfide (Divinyl Disulfide)

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Vinyl disulfide

CAS No.: 15805-34-2

Cat. No.: B094186

[Get Quote](#)

Molecular Characterization, Synthesis, and Therapeutic Potential

Executive Summary

Vinyl Disulfide (specifically **Divinyl Disulfide**) is an organosulfur compound with the formula $C_4H_6S_2$ and a molecular weight of 118.22 g/mol. While often overshadowed by its allylic analog (Diallyl Disulfide, DADS) found in garlic oil, **Divinyl Disulfide** represents a distinct chemical entity characterized by the direct attachment of vinyl groups to the disulfide bridge ().

This structural arrangement confers unique electrophilic properties, making the **vinyl disulfide** motif a potent Michael acceptor and a reactive pharmacophore in drug development. It is notably present as a functional moiety in Ajoene, a bioactive compound with antithrombotic and antimicrobial properties.^{[1][2]} This guide details the physicochemical specifications, synthesis protocols, and biological mechanisms of **vinyl disulfide** for researchers in medicinal chemistry and pharmacology.

Part 1: Chemical Characterization & Specifications

The distinction between vinyl and allyl sulfur compounds is critical in experimental design. **Vinyl disulfides** possess a conjugated system between the alkene

-electrons and the sulfur lone pairs, altering their reactivity compared to the non-conjugated allyl variants.

Table 1: Physicochemical Profile of Divinyl Disulfide

Property	Specification	Notes
IUPAC Name	(Ethenyldisulfanyl)ethene	Also known as 1,2-Divinyldisulfane
CAS Number	15805-34-2	Distinct from DADS (2179-57-9)
Molecular Formula	C ₄ H ₆ S ₂	
Molecular Weight	118.22 g/mol	Monoisotopic Mass: 117.99 Da
Structure		symmetry (idealized)
Physical State	Colorless to pale yellow liquid	Pungent, sulfidic odor
Solubility	Lipophilic (LogP ~2.[3][4][5]65)	Soluble in EtOH, DMSO, CHCl ₃ ; Insoluble in water
Stability	Low	Prone to polymerization and rearrangement

Part 2: Synthesis & Experimental Protocols

Core Directive: The synthesis of **divinyl disulfide** requires the dehydrohalogenation of

-chloroethyl precursors. This protocol is designed for high purity but necessitates strict safety adherence due to the toxicity of the precursor (a sulfur mustard analog).

Protocol A: Dehydrochlorination of Bis(2-chloroethyl) Disulfide

Objective: Synthesize **Divinyl Disulfide** via double E2 elimination.

Reagents:

- Precursor: Bis(2-chloroethyl) disulfide (CAS 1002-41-1)
- Base: Potassium Hydroxide (KOH) or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

- Solvent: Absolute Ethanol (for KOH) or Dichloromethane (for DBU)
- Quench: Dilute HCl

Workflow:

- Setup: Equip a 3-neck round-bottom flask with a reflux condenser, dropping funnel, and inert gas inlet (N₂ or Ar).
- Solubilization: Dissolve Bis(2-chloroethyl) disulfide (10 mmol) in the chosen solvent (50 mL). Cool to 0°C.^{[6][7]}
- Elimination:
 - Method A (KOH): Add ethanolic KOH (2.5 equiv) dropwise over 30 minutes. The reaction is exothermic.
 - Method B (DBU): Add DBU (2.2 equiv) dropwise. This method is milder and reduces polymerization side-products.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc) or GC-MS.
- Workup: Pour mixture into ice water. Extract with Pentane (50 mL). Pentane is preferred to facilitate low-temperature evaporation.
- Purification: Dry organic layer over anhydrous MgSO₄. Remove solvent under reduced pressure (keep bath <30°C to prevent polymerization).
- Storage: Store at -80°C under Argon.

Visualization: Synthesis Mechanism

The following diagram illustrates the double elimination pathway transforming the saturated chloro-alkyl chain into the conjugated vinyl system.



[Click to download full resolution via product page](#)

Caption: Stepwise E2 elimination mechanism converting bis(2-chloroethyl) disulfide to **divinyl disulfide**.

Part 3: Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized compound, use the following spectroscopic markers. Absence of these signals indicates failed synthesis or degradation.

- GC-MS (Gas Chromatography - Mass Spectrometry):
 - Parent Ion: Look for molecular ion peak at m/z 118.
 - Fragmentation:
 - 86 (): Loss of one sulfur atom.
 - 59 (): Cleavage of the disulfide bond (Vinyl sulfide cation).
 - 27 (): Vinyl cation.
- ¹H-NMR (Nuclear Magnetic Resonance):
 - Solvent:

[8]

- Pattern: An ABX system characteristic of terminal vinyl groups attached to a heteroatom.
- Chemical Shifts ():
 - 6.3–6.5 ppm (dd, 1H, , internal vinyl).
 - 5.2–5.6 ppm (dd, 2H, , terminal vinyl).
- Validation Check: If you see triplets at 2.8–3.0 ppm, your sample contains unreacted chloroethyl groups or polymerized saturated chains.

Part 4: Biological Relevance & Drug Development

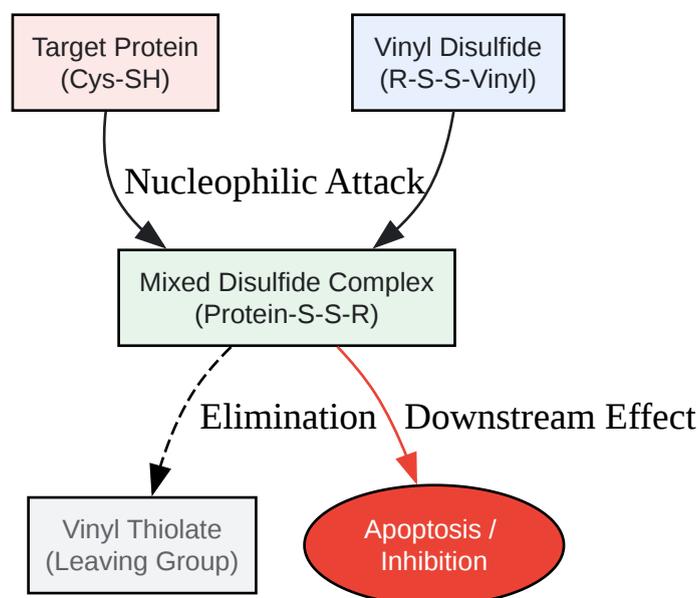
Mechanism of Action: The "Vinyl" Advantage

In drug discovery, the **vinyl disulfide** moiety functions as a covalent modifier. Unlike saturated disulfides (which react primarily via thiol-disulfide exchange), **vinyl disulfides** can undergo Michael addition or Nucleophilic substitution at the sulfur atom.

- Target: Cysteine residues in proteins (e.g., Tubulin, Glutathione Reductase).
- Pharmacophore: This motif is critical in Ajoene (derived from *Allium sativum*), which inhibits platelet aggregation and cancer cell proliferation.
- Pathway: The electrophilic sulfur attacks the thiolate anion of the protein, forming a mixed disulfide and releasing a vinyl thiolate leaving group.

Visualization: Protein S-Thiolation Pathway

This diagram depicts the interaction between a cellular protein (Cys residue) and the **Vinyl Disulfide** pharmacophore.



[Click to download full resolution via product page](#)

Caption: Mechanism of covalent protein modification by **vinyl disulfide** via thiol-disulfide exchange.

References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 85115, **Vinyl disulfide**. Retrieved from [\[Link\]](#)
- LookChem. Divinyldisulphide - CAS No. 15805-34-2. Retrieved from [\[Link\]](#)
- Trofimov, B. A., & Amosova, S. V. (1984). Divinyl Sulfide: Synthesis, Properties, and Applications. Sulfur Reports. (Contextual grounding for vinyl sulfur synthesis).
- Block, E. (2010). Garlic and Other Alliums: The Lore and the Science. Royal Society of Chemistry. (Authoritative source on Ajoene and **vinyl disulfide** pharmacophores).
- Gallwitz, H., et al. (1999). Ajoene is an inhibitor and subversive substrate of human glutathione reductase. Journal of Medicinal Chemistry. Retrieved from [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Ajoene, a Major Organosulfide Found in Crushed Garlic, Induces NAD\(P\)H:quinone Oxidoreductase Expression Through Nuclear Factor E2-related Factor-2 Activation in Human Breast Epithelial Cells - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. Ajoene, a Major Organosulfide Found in Crushed Garlic, Induces NAD\(P\)H:quinone Oxidoreductase Expression Through Nuclear Factor E2-related Factor-2 Activation in Human Breast Epithelial Cells \[jcpjournal.org\]](#)
- [3. Ajoene, the antiplatelet compound derived from garlic, specifically inhibits platelet release reaction by affecting the plasma membrane internal microviscosity - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [4. chem.washington.edu \[chem.washington.edu\]](#)
- [5. Disulfide synthesis by S-S coupling \[organic-chemistry.org\]](#)
- [6. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [7. Organic Syntheses Procedure \[orgsyn.org\]](#)
- [8. Diallyl sulfide\(592-88-1\) 1H NMR spectrum \[chemicalbook.com\]](#)
- [To cite this document: BenchChem. \[Technical Whitepaper: Vinyl Disulfide \(Divinyl Disulfide\)\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b094186#vinyl-disulfide-molecular-weight-and-formula\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com